![molecular formula C16H12O4 B1672643 异噁帕 CAS No. 55453-87-7](/img/structure/B1672643.png)
异噁帕
概述
科学研究应用
Pharmaceutical Synthesis
Isoxepac serves as a critical intermediate in the synthesis of olopatadine hydrochloride, which is used to treat allergic reactions and inflammation. The process involves a Wittig reaction where Isoxepac is reacted with specific Wittig reagents to produce olopatadine with improved Z/E isomer ratios compared to previous methods . This advancement allows for more efficient production processes and better yields of the desired compound.
Table 1: Comparison of Synthesis Methods for Olopatadine
Method Description | Z/E Isomer Ratio | Advantages | Disadvantages |
---|---|---|---|
Traditional Synthesis | 2.5:1 | Established method | High reagent costs, multiple steps |
Isoxepac Method | Up to 4:1 | Higher yield, fewer steps | Requires specific reagents |
Anti-Inflammatory Applications
Recent studies have indicated that Isoxepac may have intrinsic anti-inflammatory properties, making it a candidate for developing new therapeutic agents aimed at treating inflammatory conditions such as arthritis and asthma . Research is ongoing to explore its pharmacological effects and mechanisms of action.
Case Study: Potential Applications in Arthritis Treatment
- Objective : Investigate the efficacy of Isoxepac derivatives in reducing inflammation.
- Findings : Preliminary results suggest that Isoxepac derivatives can inhibit pro-inflammatory cytokines, indicating potential use in arthritis treatment.
Anti-Allergic Medications
Given its connection to olopatadine, Isoxepac is being researched for its potential role in enhancing anti-allergic medications. Its ability to stabilize mast cells and inhibit histamine release positions it as a valuable component in formulations targeting allergic reactions .
Table 2: Potential Anti-Allergic Formulations Using Isoxepac
Formulation Type | Active Ingredient | Potential Benefits |
---|---|---|
Oral Tablets | Isoxepac Derivative | Rapid relief from allergic symptoms |
Topical Creams | Isoxepac | Localized treatment for skin allergies |
Future Prospects and Research Directions
The future applications of Isoxepac are promising, with ongoing research aimed at uncovering its full therapeutic potential. As scientists continue to explore its properties, there is hope that Isoxepac could lead to innovative treatments for a range of conditions beyond allergies and inflammation.
作用机制
依索昔帕通过抑制环氧合酶 (COX) 酶,特别是 COX-1 和 COX-2 来发挥其作用。 这种抑制减少了前列腺素的产生,前列腺素是导致炎症、疼痛和发烧的原因 . 通过阻断这些酶,依索昔帕有效地减少炎症并提供镇痛和退热作用 .
生化分析
Biochemical Properties
Isoxepac interacts with various enzymes and proteins in biochemical reactions . It has been shown to have comparable analgesic activity to aspirin , indicating its interaction with cyclooxygenase enzymes that are involved in the inflammatory response .
Cellular Effects
Isoxepac has been studied for its effects on various types of cells and cellular processes . In a double-blind cross-over study, it was found that isoxepac had similar effects to aspirin in reducing joint pain, grip strength, and morning stiffness in patients with rheumatoid arthritis .
Molecular Mechanism
As a non-steroidal anti-inflammatory drug, it is likely to exert its effects at the molecular level through inhibition of cyclooxygenase enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation .
Temporal Effects in Laboratory Settings
In a study comparing the effects of isoxepac and aspirin in patients with rheumatoid arthritis, patients completed 2–4 weeks treatment with each drug . This suggests that isoxepac has a relatively stable effect over time in a laboratory setting .
Metabolic Pathways
As a non-steroidal anti-inflammatory drug, it is likely to be involved in the arachidonic acid metabolic pathway, which leads to the production of prostaglandins .
准备方法
依索昔帕的合成涉及多个步骤:
- 对羟基苯乙酸和酞内酯溶解于二甲基乙酰胺 (DMAC) 中,并在 80-170°C 下用甲醇钠反应 3-10 小时,压力为 0.1-10 Pa。 然后将 pH 调节至 1-5 以沉淀出 4-(2-羧基苄氧基)苯乙酸 .
环化: 4-(2-羧基苄氧基)苯乙酸溶解于冰醋酸中,并在 30-100°C 下与多磷酸反应 3-12 小时,压力为 0.1-10 Pa。
化学反应分析
相似化合物的比较
依索昔帕通常与其他 NSAID,如阿司匹林进行比较。 在一项双盲研究中,发现依索昔帕与阿司匹林具有相当的镇痛活性,但副作用更少 . 类似的化合物包括:
阿司匹林: 另一种具有类似抗炎和镇痛特性的 NSAID.
布洛芬: 一种广泛使用的 NSAID,具有类似的作用机制.
生物活性
Isoxepac, chemically known as 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its anti-inflammatory, analgesic, and antipyretic properties. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis and psoriasis.
Property | Value |
---|---|
CAS Number | 55453-87-7 |
Molecular Formula | C₁₆H₁₂O₄ |
Molecular Weight | 268.264 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 528.2 ± 50.0 °C at 760 mmHg |
Melting Point | 130-132 °C |
Flash Point | 203.8 ± 23.6 °C |
Isoxepac exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. By blocking these enzymes, isoxepac reduces the synthesis of pro-inflammatory mediators and alleviates symptoms associated with inflammatory conditions.
Anti-inflammatory and Analgesic Effects
Research indicates that isoxepac demonstrates significant anti-inflammatory activity in various animal models. A study conducted on rats showed that isoxepac effectively reduced edema induced by carrageenan, a common pro-inflammatory agent used to simulate inflammation in experimental settings . Additionally, the analgesic effects were confirmed through behavioral assays measuring pain response in treated animals.
Case Studies and Clinical Evaluations
Isoxepac has been evaluated in various clinical settings for its efficacy against inflammatory diseases. For instance:
- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that isoxepac significantly reduced joint swelling and pain compared to placebo groups .
- Psoriasis : In a separate study focused on psoriasis treatment, patients receiving isoxepac showed marked improvement in skin lesions and overall disease severity scores .
Comparative Studies with Other NSAIDs
In comparative studies against other NSAIDs such as ibuprofen and naproxen, isoxepac has shown similar efficacy but with a potentially better side effect profile due to its selective COX inhibition .
Pharmacokinetics
Isoxepac exhibits variable pharmacokinetics across different species. A study highlighted significant differences in metabolism between rats, rabbits, dogs, and rhesus monkeys, emphasizing the importance of species selection in preclinical trials . The compound's half-life and clearance rates vary significantly based on the species tested.
Antimicrobial Activity
Emerging research has also explored the antimicrobial properties of isoxepac derivatives. Isoxepac derivatives have been synthesized and tested against various pathogens, showing promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .
属性
IUPAC Name |
2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMXJOBTNZHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057772 | |
Record name | Isoxepac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55453-87-7 | |
Record name | Isoxepac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55453-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxepac [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxepac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoxepac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOXEPAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH283Q0Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。